5,7-Dinitrobenzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of nitroaromatic compounds. It is characterized by the presence of two nitro groups attached to a benzofuran structure, specifically at the 5 and 7 positions, along with a ketone functional group at the 3 position. This compound is of interest due to its potential applications in various fields, including explosives and pharmaceuticals.
The compound can be synthesized through nitration processes involving benzofuran derivatives. The specific synthesis methods and their conditions can vary, leading to different derivatives and products based on the starting materials used.
5,7-Dinitrobenzofuran-3(2H)-one is classified as a nitro compound and a heterocyclic aromatic compound. Its structure includes both aromatic and non-aromatic components, making it relevant in studies related to organic chemistry and material sciences.
The synthesis of 5,7-dinitrobenzofuran-3(2H)-one typically involves the nitration of benzofuran derivatives. The process can be performed using concentrated nitric acid and sulfuric acid as nitrating agents.
C1=C(C=CC(=C1N(=O)C2=C(C=CC=C2)N(=O)))O
5,7-Dinitrobenzofuran-3(2H)-one can undergo several chemical reactions typical for nitro compounds:
The mechanism of action for 5,7-dinitrobenzofuran-3(2H)-one primarily involves its reduction and substitution reactions:
The energetic properties of these reactions suggest potential applications in energetic materials where controlled reactivity is crucial.
5,7-Dinitrobenzofuran-3(2H)-one has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2